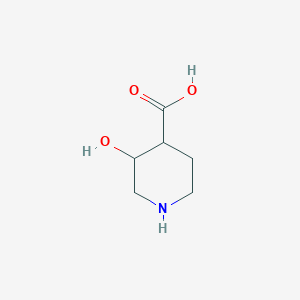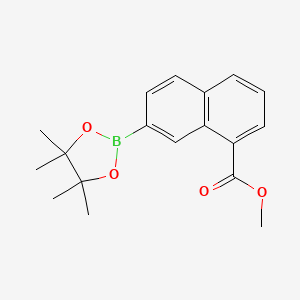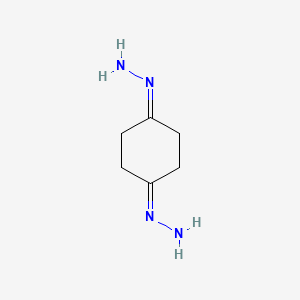
1,4-Cyclohexanedione,1,4-dihydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedione,1,4-dihydrazone is an organic compound with the molecular formula C6H12N4 It is a derivative of 1,4-cyclohexanedione, where the carbonyl groups are replaced by hydrazone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedione,1,4-dihydrazone can be synthesized through the reaction of 1,4-cyclohexanedione with hydrazine. The reaction typically involves mixing 1,4-cyclohexanedione with an excess of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanedione,1,4-dihydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone groups back to amine groups.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as diketones.
Reduction: Amine derivatives.
Substitution: Substituted hydrazones.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanedione,1,4-dihydrazone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexanedione,1,4-dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanedione: The parent compound with carbonyl groups instead of hydrazone groups.
1,4-Cyclohexanedione mono-ketal: A derivative with a ketal protecting group.
1,4-Cyclohexanedione,1,4-dioxime: A derivative with oxime groups instead of hydrazone groups.
Uniqueness
The presence of hydrazone groups allows for specific interactions with metal ions and other electrophiles, making it valuable in various chemical and biological contexts .
Propiedades
Número CAS |
68882-60-0 |
|---|---|
Fórmula molecular |
C6H12N4 |
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
(4-hydrazinylidenecyclohexylidene)hydrazine |
InChI |
InChI=1S/C6H12N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,7-8H2 |
Clave InChI |
FJSMSVBMHCBOCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NN)CCC1=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
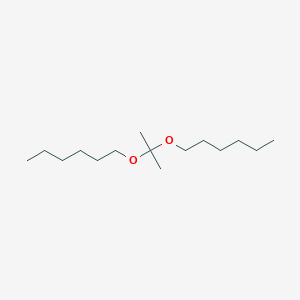

![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)

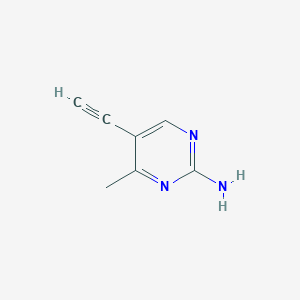
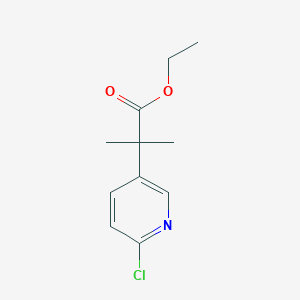


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
